molecular formula C10H11N5S B3049342 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide CAS No. 20271-34-5

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide

Cat. No.: B3049342
CAS No.: 20271-34-5
M. Wt: 233.3 g/mol
InChI Key: XQTIYEPLNKHOQF-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide is a chemical compound with the molecular formula C10H11N5S and a molecular weight of 233.29 g/mol . Its structure features a 1,2,3-triazole ring core that is 1-benzyl substituted and contains both amino and carbothioamide functional groups at the 4 and 5 positions. This structure is part of a class of 1,2,3-triazole-4-carbothioamides that are of significant interest in synthetic and medicinal chemistry research. Compounds within this chemical family are frequently investigated for their synthetic utility and potential biological activities. Specifically, 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides are known to undergo a Dimroth rearrangement, a reaction where the 1-aryl group migrates from a ring nitrogen to the exocyclic amino group, leading to the formation of isomeric 5-arylamino-1,2,3-triazole-4-carbothioamides . This reactivity is a valuable tool for generating diverse triazole-based scaffolds for research applications. The broader class of 1,2,3-triazoles is often explored in areas such as drug discovery and materials science due to their stability and ability to participate in hydrogen bonding. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-amino-1-benzyltriazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIYEPLNKHOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=S)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405143
Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide
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Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20271-34-5
Record name 5-Amino-1-(phenylmethyl)-1H-1,2,3-triazole-4-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20271-34-5
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Record name NSC111591
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Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

[3+2] Cycloaddition Mechanism

The triazole core is constructed via a [3+2] cycloaddition between benzyl azide and a nitrile-containing precursor. This reaction proceeds under basic conditions, forming the 1,2,3-triazole ring while simultaneously introducing substituents at the 1- and 4-positions.

Reaction equation:
$$
\text{Benzyl azide} + \text{R-CN} \xrightarrow{\text{Base}} \text{5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide} + \text{Byproducts}
$$

Catalytic Systems and Conditions

Two primary catalytic methods are employed:

Catalyst Conditions Yield Reference
Sodium ethoxide 0°C → 40°C, anhydrous ethanol, 4 h reaction time 68–72%
Cesium carbonate Room temperature, acetonitrile, 2–24 h reaction time 65–70%

The choice between stoichiometric sodium ethoxide and catalytic cesium carbonate depends on scalability needs. The latter reduces base consumption by 80%, making it industrially preferable.

Optimization of the Carbothioamide Functionality

Precursor Modification

The carbothioamide group (-C(=S)-NH2) is introduced via two approaches:

  • Direct cycloaddition using thiocyanate derivatives :
    Substituting nitriles with thiocyanates (R-SCN) in the cycloaddition reaction directly yields thioamide products. However, thiocyanates are less reactive than nitriles, requiring elevated temperatures (60–80°C) and extended reaction times (12–18 h).

  • Post-cycloaddition thionation :
    Converting a pre-formed carboxamide intermediate to carbothioamide using phosphorus pentasulfide (P2S5) or Lawesson’s reagent:
    $$
    \text{R-C(=O)-NH2} \xrightarrow{\text{P2S5, toluene}} \text{R-C(=S)-NH2}
    $$
    This method achieves 85–90% conversion but introduces additional purification steps.

Industrial-Scale Production Considerations

Reaction Parameter Optimization

Key parameters for scaling include:

Parameter Laboratory Scale Industrial Scale
Temperature control Ice baths, manual monitoring Jacketed reactors, automated systems
Solvent volume 10 mL/g substrate 3–5 mL/g substrate
Catalyst recovery Not feasible 70–80% recovery via filtration

Cesium carbonate’s catalytic nature reduces waste generation, aligning with green chemistry principles.

Purity Control Measures

  • Crystallization : Ethanol-water mixtures (3:1 v/v) achieve >98% purity.
  • Chromatography : Reserved for pharmaceutical-grade material, using silica gel with ethyl acetate/hexane gradients.

Structural Characterization and Validation

Spectroscopic Data

Technique Key Signals Reference
$$ ^1 \text{H NMR} $$ δ 7.35–7.28 (m, 5H, Ar-H), δ 5.45 (s, 2H, CH2), δ 6.10 (br s, 2H, NH2)
$$ ^{13} \text{C NMR} $$ δ 152.1 (C=S), δ 135.8 (C-Ar), δ 58.3 (CH2), δ 112.4–125.7 (triazole carbons)
HRMS m/z 253.0821 [M+H]+ (calculated: 253.0824)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH) shows a single peak at 7.2 min, confirming >99% purity in optimized batches.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide

This compound is a heterocyclic compound belonging to the 1,2,3-triazole class, which has garnered interest for its versatile applications in chemistry, biology, medicine, and industry. The presence of the carbothioamide group imparts unique chemical and biological properties, enhancing its ability to form hydrogen bonds and interact with biological targets, making it valuable in medicinal chemistry.

Chemistry

This compound serves as a fundamental building block in synthesizing complex molecules. Its triazole ring acts as a versatile scaffold for developing new chemical entities. The synthesis typically involves a cycloaddition reaction of benzyl azide with cyanoacetamide in the presence of sodium in ethanol.

Types of Reactions:

  • Oxidation: Can undergo oxidation, forming various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert it into corresponding amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
  • Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

Biological Activity:

  • Exhibits potent activity against the protozoan parasite Trypanosoma cruzi, which is responsible for Chagas disease.
  • Demonstrates significant suppression of parasite burden in mouse models.

Medicine

The compound has shown promise as a potential therapeutic agent in medicinal chemistry. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Structure-Activity Relationships (SAR):

Substituent EffectsLigand Efficiency
The nature of substituents at the para-position of the benzyl ring significantly influenced activity.High (LE = 0.35)
Replacing a thiomethyl group with an isopropyl group improved potency by tenfold (pEC50 = 7.4).

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to enzymes and other proteins. This binding can inhibit the activity of enzymes, leading to various biological effects .

Comparison with Similar Compounds

The following section provides a detailed comparison of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide with structurally related compounds, focusing on substituents, functional groups, spectral data, and synthesis.

Structural and Functional Group Variations

Carboxamide vs. Carbothioamide Derivatives
  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (CAS 4342-08-9) Functional Group: Carboxamide (-C(=O)NH₂). Key Data:
  • Molecular Weight: 217.23 g/mol .
  • NMR (DMSO-d6): δ 5.41 (s, 2H, CH₂), 6.38 (s, 2H, NH₂), 7.08–7.37 (aromatic H) .
  • Hazards: H302 (harmful if swallowed), H312 (harmful in contact with skin) .

  • 5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carbothioamide (Compound 3a) Functional Group: Carbothioamide (-C(=S)NH₂). Substituent: 4-Bromobenzyl. Key Data:
  • Yield: 91% .
  • Melting Point: 80–82°C .
  • IR (KBr): 3355 cm⁻¹ (NH₂), 3310 cm⁻¹ (NH₂) .
  • NMR (DMSO-d6): δ 5.38 (s, 2H, CH₂), 6.48 (s, 2H, NH₂), 7.23–7.65 (aromatic H) .

    Comparison :

    • The carbothioamide derivative (3a) exhibits a higher yield (91% vs. unspecified for carboxamide) and distinct IR peaks due to the C=S bond. The 4-bromobenzyl substituent introduces electron-withdrawing effects, shifting aromatic protons downfield (δ 7.65 ppm vs. δ 7.37 ppm in the benzyl analog) .
Substituted Benzyl Derivatives
  • 5-Amino-1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899974-10-8) Substituents: 2-Chlorobenzyl, thienylmethyl. Key Data:
  • Molecular Weight: 347.80 g/mol .
  • Structural Impact: The chloro and thienyl groups enhance lipophilicity and may influence receptor binding in medicinal applications .

  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile (CAS Discontinued) Functional Group: Carbonitrile (-CN). Key Data:
  • Discontinued due to synthesis challenges .
  • The electron-withdrawing cyano group reduces basicity compared to carboxamide/carbothioamide analogs.
Carboxylic Acid and Ester Derivatives
  • 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid Functional Group: Carboxylic acid (-COOH). Key Data:
  • Intermediate for amide/ester derivatives via decarboxylative coupling .

  • Methyl 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate Functional Group: Methyl ester (-COOCH₃). Key Data:
  • Synthesized via esterification of the carboxylic acid .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Functional Group Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
5-Amino-1-benzyl-carboxamide -C(=O)NH₂ Benzyl 217.23 N/A N/A δ 6.38 (NH₂), IR: N-H stretches
5-Amino-1-(4-bromobenzyl)-carbothioamide -C(=S)NH₂ 4-Bromobenzyl ~310.97* 80–82 91 δ 6.48 (NH₂), IR: 3355, 3310 cm⁻¹
5-Amino-1-(2-chlorobenzyl)-carboxamide -C(=O)NH₂ 2-Chlorobenzyl 347.80 N/A N/A N/A
5-Amino-1-benzyl-carbonitrile -CN Benzyl N/A N/A Discontinued N/A

*Calculated based on molecular formula C₁₀H₉BrN₅S.

Biological Activity

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide is a compound of significant interest due to its potential therapeutic applications, particularly in treating parasitic infections such as Chagas disease. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by its unique triazole ring structure, which is crucial for its biological activity. The chemical formula is C10H11N5SC_{10}H_{11}N_5S, and it features both amino and benzyl groups that enhance its interactions with biological targets.

Research indicates that this compound exhibits potent activity against the protozoan parasite Trypanosoma cruzi, responsible for Chagas disease. The compound was identified through phenotypic high-content screening in infected VERO cells, demonstrating significant suppression of parasite burden in mouse models (pEC50 > 6) .

Structure-Activity Relationships (SAR)

A series of modifications on the core structure were performed to optimize the compound's efficacy. Key findings include:

  • Substituent Effects : The nature of substituents at the para-position of the benzyl ring significantly influenced activity. For instance, replacing a thiomethyl group with an isopropyl group improved potency by tenfold (pEC50 = 7.4) .
  • Ligand Efficiency : The compound displayed high ligand efficiency (LE = 0.35), indicating favorable binding characteristics to its target .

In Vitro Antimicrobial Activity

The compound has been screened for antimicrobial activity against various bacterial strains:

OrganismActivity Level
Bacillus subtilisModerate
Staphylococcus aureusModerate
Escherichia coliModerate
Klebsiella pneumoniaeModerate
Candida albicansModerate to Good

These results suggest that derivatives of the triazole compound could serve as effective antimicrobial agents .

Case Studies

  • Chagas Disease Treatment : In a study focusing on Chagas disease, compounds derived from the triazole core showed significant reduction in parasitic load in infected mice. This underscores the potential of these compounds as therapeutic agents .
  • Antimicrobial Screening : A library of triazole derivatives was evaluated for their antimicrobial properties, revealing promising results against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide with high reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of benzylamine derivatives with thiourea intermediates. Critical factors include:

  • Reagent purity : Impurities in starting materials (e.g., benzyl halides) can lead to side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid decomposition of the triazole ring .
  • Work-up procedures : Precipitation or column chromatography is recommended for isolating the carbothioamide derivative .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Retention time comparison against standards (e.g., C18 column, methanol/water mobile phase) .
  • NMR spectroscopy : Confirm the presence of the benzyl group (δ 4.5–5.0 ppm for CH₂) and carbothioamide (δ 8.0–8.5 ppm for NH₂) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS m/z calculated for C₁₀H₁₀N₄S: 234.07) .

Q. What are the primary biological targets of this compound in pharmacological studies?

  • Methodological Answer : The compound exhibits inhibitory activity against enzymes like carbonic anhydrase and histone deacetylase (HDAC). Researchers should:

  • Use enzyme assays : Measure IC₅₀ values via fluorometric or spectrophotometric methods (e.g., HDAC inhibition using acetylated lysine substrates) .
  • Validate selectivity : Compare inhibition across enzyme isoforms (e.g., HDAC1 vs. HDAC6) to assess specificity .

Advanced Research Questions

Q. How can contradictory data on solubility and bioactivity be resolved in studies involving this compound?

  • Methodological Answer :

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) to improve aqueous solubility without altering bioactivity .
  • Bioactivity validation : Conduct dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) to distinguish artifact-prone results from true inhibitory effects .

Q. What experimental design strategies optimize reaction yield and selectivity for derivatives of this compound?

  • Methodological Answer :

  • Factorial design : Apply a 2³ factorial matrix to test variables like temperature, catalyst loading, and solvent ratio. Analyze via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 70–80% yield reported for triazole derivatives under RSM-validated parameters) .

Q. How can computational modeling predict the compound’s interaction with novel enzyme targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., HDACs) with scoring functions to rank affinity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. What are the challenges in cross-disciplinary applications (e.g., materials science) of this compound?

  • Methodological Answer :

  • Surface functionalization : Covalent grafting onto nanoparticles requires optimizing linker chemistry (e.g., thiol-metal interactions) .
  • Stability under non-biological conditions : Test thermal degradation (TGA) and UV resistance to ensure suitability for catalytic or sensing applications .

Future Research Directions

  • Mechanistic studies : Elucidate the role of the carbothioamide group in HDAC inhibition using site-directed mutagenesis .
  • Cross-disciplinary integration : Explore applications in photodynamic therapy by conjugating with photosensitizers (e.g., porphyrins) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide
Reactant of Route 2
5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbothioamide

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